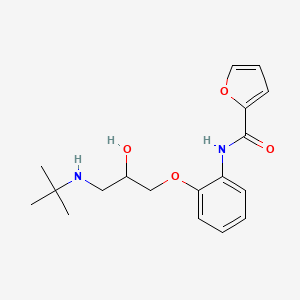

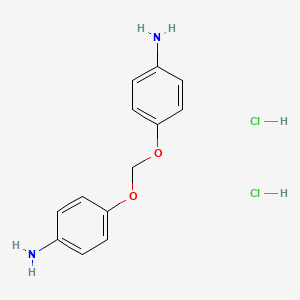

1,3-Benzoxathiol-4(5H)-one, 6,7-dihydro-6,6-dimethyl-2-(phenylimino)-

概要

説明

BOT-64は、阻害性κBキナーゼβ(IKKβ)の阻害剤として知られる、細胞透過性ベンゾキサチオール化合物です。 この化合物は、キナーゼの活性化ループドメインのSer177および/またはSer181残基を特異的に標的とするため、核因子-κB(NF-κB)活性化の調節において重要な役割を果たします .

準備方法

合成経路と反応条件

BOT-64の合成には、ベンゾキサチオール構造の形成が含まれます。詳細な合成経路と反応条件は、機密情報であり、公開文献では広く公開されていません。 この化合物は、ベンゾキサチオール環の形成と、目的の阻害特性を実現するためのその後の官能基化を含む一連の有機反応を通じて合成されることが知られています .

工業生産方法

BOT-64の工業生産方法は、十分に文書化されていません製造プロセスには、高純度と活性を確保するための精製および品質管理対策を含む、標準的な有機合成技術が採用されている可能性があります .

化学反応の分析

反応の種類

BOT-64は、次のようないくつかの種類の化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、BOT-64に存在する官能基を修飾し、その阻害特性を変化させる可能性があります。

一般的な試薬と条件

BOT-64を含む反応で使用される一般的な試薬には、酸化剤、還元剤、および置換反応用のさまざまな求核剤が含まれます。 温度、溶媒、反応時間などの特定の条件は、目的の修飾と使用される試薬の性質によって異なります .

形成される主要な生成物

BOT-64の反応から形成される主要な生成物には、さまざまな酸化された、還元された、および置換された誘導体が含まれます。 これらの生成物は、異なる生物学的活性を持ち、多くの場合、化合物の構造活性関係を理解するために研究されます .

科学研究への応用

BOT-64は、次のような幅広い科学研究への応用を持っています。

化学: IKKβの阻害とそのNF-κBシグナル伝達経路への影響を研究するためのツール化合物として使用されます。

生物学: 炎症と免疫応答におけるNF-κBの役割を調査するために、細胞研究で使用されます。

医学: がん、炎症性疾患、自己免疫疾患など、NF-κBが重要な役割を果たす疾患における潜在的な治療用途を探求しています。

科学的研究の応用

BOT-64 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of IKKβ and its effects on NF-κB signaling pathways.

Biology: Employed in cellular studies to investigate the role of NF-κB in inflammation and immune responses.

Medicine: Explored for its potential therapeutic applications in diseases where NF-κB plays a critical role, such as cancer, inflammatory diseases, and autoimmune disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting NF-κB signaling .

作用機序

BOT-64は、NF-κBシグナル伝達経路における主要なキナーゼであるIKKβを阻害することによってその効果を発揮します。IKKβの活性化ループドメインのSer177および/またはSer181残基を標的とすることにより、BOT-64は、阻害性κB(IκB)タンパク質のリン酸化とそれに続く分解を防ぎます。 この阻害は、NF-κBの活性化を阻害し、炎症と免疫応答に関与するNF-κB調節遺伝子の転写を減少させます .

類似の化合物との比較

類似の化合物

TPCA-1: IκBの分解とIL-8の発現を阻害する別のIKK阻害剤。

BMS 345541: 高選択的なIKKα阻害剤。

アムレキサノックス: 治療用途を持つIKKεおよびTBK-1阻害剤。

SC-514: 選択的、可逆的、およびATP競合的なIKKβ阻害剤。

IMD 0354: 強力で選択的なIKKβ阻害剤

BOT-64の独自性

BOT-64は、IKKβの活性化ループドメインのSer177および/またはSer181残基を特異的に標的とするため、ユニークです。 この特異性により、IKKβ活性の正確な阻害が可能になり、BOT-64は、NF-κBシグナル伝達とそのさまざまな生物学的プロセスにおける役割を研究するための貴重なツールとなります .

類似化合物との比較

Similar Compounds

TPCA-1: Another IKK inhibitor that blocks IκB degradation and IL-8 expression.

BMS 345541: A highly selective IKKα inhibitor.

Amlexanox: An IKKε and TBK-1 inhibitor with therapeutic uses.

SC-514: A selective, reversible, and ATP-competitive IKKβ inhibitor.

IMD 0354: A potent, selective IKKβ inhibitor

Uniqueness of BOT-64

BOT-64 is unique due to its specific targeting of the Ser177 and/or Ser181 residues in the activation loop domain of IKKβ. This specificity allows for precise inhibition of IKKβ activity, making BOT-64 a valuable tool in studying NF-κB signaling and its role in various biological processes .

特性

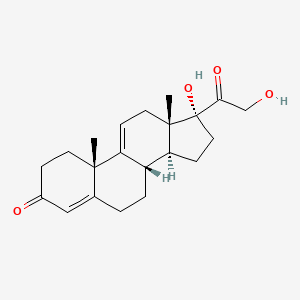

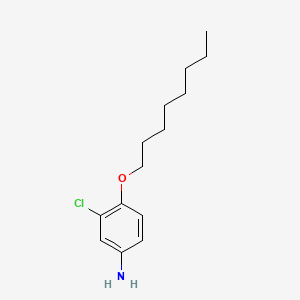

IUPAC Name |

6,6-dimethyl-2-phenylimino-5,7-dihydro-1,3-benzoxathiol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-15(2)8-11(17)13-12(9-15)18-14(19-13)16-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSSJIQCIPSBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=NC3=CC=CC=C3)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552607 | |

| Record name | (2E)-6,6-Dimethyl-2-(phenylimino)-6,7-dihydro-2H-1,3-benzoxathiol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113760-29-5 | |

| Record name | (2E)-6,6-Dimethyl-2-(phenylimino)-6,7-dihydro-2H-1,3-benzoxathiol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BOT-64?

A1: BOT-64 primarily acts by inhibiting the activity of IκB kinase β (IKKβ). [] This inhibition prevents the phosphorylation of IκBα, a protein that normally sequesters NF-κB in the cytoplasm. By blocking IKKβ, BOT-64 prevents IκBα degradation, thus inhibiting NF-κB translocation to the nucleus and subsequent activation of inflammatory gene expression. []

Q2: How does BOT-64 interact with IKKβ?

A2: BOT-64 directly interacts with IKKβ at the activation loop, specifically targeting the Ser-177 and Ser-181 residues. [] Substituting these residues with glutamic acid abolishes the inhibitory effect of BOT-64 on IKKβ, confirming their importance in the interaction. []

Q3: What are the downstream consequences of BOT-64 inhibiting IKKβ?

A3: Inhibition of IKKβ by BOT-64 leads to a cascade of downstream effects, ultimately suppressing the inflammatory response. These effects include:

- Prevention of IκBα phosphorylation and degradation: This maintains NF-κB in an inactive state in the cytoplasm. []

- Inhibition of NF-κB DNA binding: By sequestering NF-κB in the cytoplasm, BOT-64 prevents its binding to DNA and subsequent gene activation. []

- Suppression of NF-κB-regulated inflammatory gene expression: This includes reduced expression of genes encoding for proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. [, ]

Q4: What is the significance of histone H3 lysine 4 (H3K4) trimethylation in periodontal inflammation, and how does BOT-64 influence this process?

A4: Histone H3 lysine 4 (H3K4) trimethylation (H3K4me3) is associated with the activation of inflammatory gene promoters, contributing to periodontal inflammation. [] BOT-64 indirectly influences this process by inhibiting NF-κB, which is shown to interact with the methyltransferase SETD1B. [] This interaction enhances SETD1B activity, leading to increased H3K4me3 on inflammatory gene promoters. [] Therefore, BOT-64's inhibition of NF-κB indirectly reduces H3K4me3 enrichment on these promoters, mitigating inflammation. []

Q5: Beyond periodontal inflammation, are there other inflammatory conditions where BOT-64 has shown potential?

A5: Yes, research suggests that BOT-64 may play a role in modulating microglial priming, a process implicated in the exacerbation of CNS damage during sleep-disordered breathing. [] In vitro studies using the compound have shown promising results in blocking the potentiation of iNOS, a key inflammatory molecule involved in microglial priming. []

Q6: What are the implications of BOT-64's gene-specific effects on inflammatory molecule expression?

A6: The observation that BOT-64 selectively blocks the hypoxia-induced potentiation of iNOS but not IL-1β suggests that multiple pathways contribute to the priming of microglia in response to hypoxia. [] This highlights the complexity of inflammatory processes and suggests the need for further research to fully elucidate the specific mechanisms underlying BOT-64's actions.

Q7: Is there evidence that BOT-64 directly targets the epigenetic changes associated with microglial priming?

A7: Currently, research is ongoing to determine if BOT-64's inhibition of NF-κB also affects the upregulation of H3K4me3 at inflammatory gene regulatory regions within microglia. [] This line of investigation could provide valuable insights into the epigenetic mechanisms underlying hypoxia-induced microglial priming and the potential for BOT-64 to modulate these changes.

Q8: Does BOT-64 affect TGF-β signaling in chronic renal failure?

A8: Interestingly, while NF-κB is generally involved in inflammation, blocking it with BOT-64 does not alter the expression of TGF-β, a key player in chronic renal failure. [] This suggests that TGF-β upregulation in this context occurs independently of NF-κB activation. []

Q9: What is the significance of understanding the molecular mechanisms underlying BOT-64's effects?

A9: A comprehensive understanding of BOT-64's molecular interactions is crucial for several reasons:

Q10: What are the potential benefits and limitations of using BOT-64 as a therapeutic agent?

A10: Potential benefits of BOT-64 include its ability to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。